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molecular formula C5H13NO2S B3144505 4-Methanesulfonyl-butylamine CAS No. 552838-69-4

4-Methanesulfonyl-butylamine

Cat. No. B3144505
M. Wt: 151.23 g/mol
InChI Key: JBCXLECUHIZQBB-UHFFFAOYSA-N
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Patent
US07138530B2

Procedure details

A solution of 2-(4-methanesulfonyl-butyl)-isoindole-1,3-dione ((Example 201: step b) 0.866 g, 3.08 mmol) in EtOH (30 mL) was treated with hydrazine and stirred at room temperature 18 h. The solid precipitate was removed by filtration and the filtrate was concentrated in vacuo. To remove any excess hydrazine, the resulting waxy solid was titrated with toluene and with THF and placed under high vacuum overnight to afford the product (0.400 g, 86%) as a waxy, off-white solid. 1NMR (MeOD): δ 3.153 (dd, 2H, J=8.8 Hz, J=0.0 Hz), 2.962 (s, 3H), 2.582 (dd, 2H, J=7.6 Hz, J=0.0 Hz), 1.811 (m, 2H) 1.747 (m, 2H).
Name
2-(4-methanesulfonyl-butyl)-isoindole-1,3-dione
Quantity
0.866 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Yield
86%

Identifiers

REACTION_CXSMILES
[CH3:1][S:2]([CH2:5][CH2:6][CH2:7][CH2:8][N:9]1C(=O)C2C(=CC=CC=2)C1=O)(=[O:4])=[O:3].NN>CCO>[CH3:1][S:2]([CH2:5][CH2:6][CH2:7][CH2:8][NH2:9])(=[O:4])=[O:3]

Inputs

Step One
Name
2-(4-methanesulfonyl-butyl)-isoindole-1,3-dione
Quantity
0.866 g
Type
reactant
Smiles
CS(=O)(=O)CCCCN1C(C2=CC=CC=C2C1=O)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NN
Name
Quantity
30 mL
Type
solvent
Smiles
CCO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solid precipitate was removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
To remove any excess hydrazine
CUSTOM
Type
CUSTOM
Details
placed under high vacuum overnight
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
CS(=O)(=O)CCCCN
Measurements
Type Value Analysis
AMOUNT: MASS 0.4 g
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 85.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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